

# Chebulinic Acid: A Technical Guide on its Discovery, Chemistry, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Chebulinic acid |           |
| Cat. No.:            | B8069456        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Chebulinic acid, a prominent ellagitannin found in various medicinal plants, notably Terminalia chebula, has a rich history spanning over a century since its initial discovery. Initially identified in 1911, its complex chemical structure was a subject of extensive research, ultimately being elucidated through modern spectroscopic techniques. This hydrolyzable tannin is distinguished by a glucose core esterified with galloyl groups and a unique chebuloyl moiety. Its isolation from natural sources involves sophisticated chromatographic techniques, which have been refined over the years for improved purity and yield. Chebulinic acid exhibits a broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties. Mechanistic studies have revealed its ability to modulate key signaling pathways, such as VEGF, NF-kB, and MAPK/ERK, underscoring its therapeutic potential. This technical guide provides an in-depth perspective on the discovery, structural characterization, and biological evaluation of chebulinic acid, complete with detailed experimental protocols and quantitative data to support further research and development.

### **Discovery and Historical Perspective**

**Chebulinic acid** is a natural product belonging to the family of hydrolyzable tannins known as ellagitannins.[1] Its history dates back to 1911, when German scientist W. Richter first



described a substance he named "eutannin" from myrobalans (Terminalia chebula), which was later identified as **chebulinic acid**.[1] For decades, the complex and unique structure of this molecule presented a significant challenge to chemists. The fruit of Terminalia chebula, a tree indigenous to India and Southeast Asia, has been a cornerstone of traditional Ayurvedic, Unani, and Homoeopathic medicine for centuries, valued for its diverse health benefits.[2] This traditional use spurred modern scientific investigation into its chemical constituents, with **chebulinic acid** emerging as one of the principal active compounds.[3]

The journey from its initial discovery to full structural and conformational analysis involved a progression from classical chemical degradation methods to advanced spectroscopic techniques.[4][5] The definitive structural elucidation was accomplished through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, which confirmed its unique arrangement as 1,3,6-tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside.[5][6] The development of advanced separation techniques, such as high-speed counter-current chromatography in the early 2000s, enabled the efficient preparative isolation of pure **chebulinic acid**, facilitating its extensive pharmacological evaluation.[1]

# **Physicochemical and Pharmacokinetic Properties**

**Chebulinic acid** is a faint, yellowish, crystalline powder. It is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and ethyl acetate.[7] Its key properties and preclinical pharmacokinetic parameters are summarized in the tables below.

Table 1: Physicochemical Properties of Chebulinic Acid



| Property         | Value                                                                                                                                                                                                                                                        | Reference |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula | C41H32O27                                                                                                                                                                                                                                                    | [8][9]    |
| Molar Mass       | 956.68 g/mol                                                                                                                                                                                                                                                 | [8][9]    |
| IUPAC Name       | 2- [(4R,5S,7R,8R,11S,12S,13R,2 1S)-13,17,18-trihydroxy- 2,10,14-trioxo-5,21-bis[(3,4,5- trihydroxybenzoyl)oxy]-7- [(3,4,5- trihydroxybenzoyl)oxymethyl]-3 ,6,9,15- tetraoxatetracyclo[10.7.1.14,8. 016,20]henicosa- 1(19),16(20),17-trien-11- yl]acetic acid | [10]      |
| CAS Number       | 18942-26-2                                                                                                                                                                                                                                                   | [8][9]    |
| Appearance       | White to off-white solid                                                                                                                                                                                                                                     | [9]       |
| Purity (LCMS)    | >99% (Commercially available standards)                                                                                                                                                                                                                      |           |

Table 2: Preclinical Pharmacokinetic Parameters of Chebulinic Acid in Sprague Dawley Rats



| Parameter                        | Concentration /<br>Dose | Value          | Reference |
|----------------------------------|-------------------------|----------------|-----------|
| Plasma Protein<br>Binding        | 1 μΜ                    | 84.81 ± 7.70 % | [3][8]    |
| 10 μΜ                            | 96.34 ± 3.12 %          | [3][8]         |           |
| Blood-to-Plasma Ratio            | 1 μΜ                    | 0.62 ± 0.16    | [3][8]    |
| 10 μΜ                            | $0.80 \pm 0.23$         | [3][8]         |           |
| Absolute Oral<br>Bioavailability | 100 mg/kg               | 37.56 ± 7.3 %  | [3][8]    |
| Elimination Half-life<br>(T1/2)  | Oral Administration     | 43.30 hours    | [11]      |

#### Isolation, Purification, and Structural Elucidation

The isolation of **chebulinic acid** from its natural source, primarily the dried fruits of Terminalia chebula, requires a multi-step process to separate it from a complex mixture of other tannins and phytochemicals.

# **Experimental Protocols for Isolation**

Protocol 1: Ultrasonic Extraction and ODS Column Chromatography[12]

- Extraction: 20g of powdered, de-stoned Terminalia chebula fruit is subjected to ultrasonic extraction with 200ml of 70% ethanol for 30 minutes.
- Centrifugation: The extract is centrifuged at 3000 rpm for 10 minutes. The supernatant is collected, and the ethanol is recovered under reduced pressure.
- Resuspension: The resulting residue is redissolved in 20ml of 20% methanol and centrifuged at 10,000 rpm for 10 minutes to remove insoluble components.
- Chromatography: The supernatant is loaded onto an ODS (Octadecyl-silica) open column.



- Elution: The column is first eluted with 20 column volumes of 20% methanol to remove more polar compounds, followed by elution with 10 column volumes of 35% methanol to collect the fraction containing **chebulinic acid**.
- Purification: Fractions are monitored by HPLC. Those containing pure chebulinic acid are combined, the solvent is recovered, and the compound is recrystallized from 30% methanol at 4°C.

Protocol 2: Sequential Solvent Partitioning and Preparative HPLC[6]

- Extraction: Plant material is extracted with 70% aqueous methanol. The methanol is distilled
  off from the extract.
- Solvent Partitioning: The remaining aqueous layer is sequentially extracted with n-hexane, chloroform, and finally ethyl acetate. The ethyl acetate fraction, which is rich in tannins, is collected.
- Concentration: The ethyl acetate fraction is evaporated to dryness under reduced pressure.
- Preparative HPLC: The residue is dissolved in a suitable solvent and subjected to preparative reverse-phase HPLC.
  - Column: Luna 10μ C18 (250 × 30 mm)
  - Mobile Phase: A gradient system of (A) 0.2% formic acid in water and (B) acetonitrile.
  - Gradient: 0-5 min, 10% B; 5-38 min, 45% B; 38-43 min, 50% B; 43-44 min, 10% B; 44-50 min, 10% B.
  - Flow Rate: 40 mL/min.
  - Detection: UV at 220 and 272 nm.
- Fraction Collection: Fractions corresponding to the chebulinic acid peak are collected, combined, and lyophilized to yield the pure compound.





Click to download full resolution via product page

Diagram 1: General workflow for the isolation and purification of **chebulinic acid**.

#### **Structural Elucidation**



The definitive structure of **chebulinic acid** was established through a combination of mass spectrometry and advanced NMR techniques. High-resolution mass spectrometry (HRMS) was used to determine the precise molecular formula, C41H32O27.[12] 1D NMR (¹H and ¹³C) provided the initial framework, identifying the presence of a hexose sugar moiety, three distinct galloyl groups, and the complex chebuloyl group.[13] 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were critical in assembling the final structure. These techniques allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity between the glucose core, the three galloyl esters at positions 1, 3, and 6, and the cyclic chebuloyl diester linking positions 2 and 4 of the glucose unit.[13] Conformational analysis using NMR coupling constants revealed that the glucose unit adopts a well-defined ¹C₄ chair conformation, with all bulky substituents in axial positions.[5]





Click to download full resolution via product page

Diagram 2: Logical flow for the structural elucidation of **chebulinic acid**.

## **Pharmacological Profile and Mechanism of Action**

**Chebulinic acid** has demonstrated a wide array of biological activities in numerous preclinical studies. Its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways, making it a compound of significant interest for drug development.

Table 3: Summary of Quantitative In Vitro Pharmacological Data for Chebulinic Acid

| Activity                           | Assay / Cell Line                                 | IC50 Value          | Reference |
|------------------------------------|---------------------------------------------------|---------------------|-----------|
| Anticancer                         | Colorectal Carcinoma<br>(HR8348)                  | 37.18 ± 2.89 μmol/L | [14]      |
| Colorectal Carcinoma<br>(LoVo)     | 40.78 ± 2.61 μmol/L                               | [14]                |           |
| Colorectal Carcinoma<br>(LS174T)   | 38.68 ± 2.12 μmol/L                               | [14]                |           |
| Hepatoma (HepG2) -<br>72h          | 156.40 μmol/L                                     | [12]                |           |
| Anti-inflammatory                  | NO Production (LPS-<br>stimulated<br>macrophages) | 53.4 μΜ             | [15]      |
| Protein Denaturation<br>Inhibition | 43.92 μg/mL                                       | [5]                 |           |
| Antioxidant                        | DPPH Radical<br>Scavenging                        | 68.34 μg/mL         | [16]      |
| Gastroprotective                   | H+ K+ -ATPase<br>Inhibition                       | 65.01 μg/mL         | [16]      |

#### **Anti-inflammatory and Anti-angiogenic Activity**







Chronic inflammation and pathological angiogenesis are hallmarks of many diseases, including cancer, rheumatoid arthritis, and diabetic retinopathy. **Chebulinic acid** has been shown to be a potent inhibitor of both processes. It exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] Furthermore, it can inhibit the activation of key inflammatory signaling cascades. In retinal endothelial cells, **chebulinic acid** was found to inhibit TNF $\alpha$ -induced inflammatory and angiogenic responses by blocking the phosphorylation of p38, ERK, and NF- $\kappa$ B.[17][18]

Its anti-angiogenic activity is particularly notable. Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis, and its signaling is primarily mediated through VEGF Receptor-2 (VEGFR-2). Studies have demonstrated that **chebulinic acid** can directly inhibit VEGF-induced angiogenesis by suppressing the phosphorylation of VEGFR-2, thereby blocking downstream signaling required for endothelial cell proliferation, migration, and tube formation.[19]

#### **Anticancer Activity**

The anticancer properties of **chebulinic acid** are linked to its ability to inhibit proliferation, induce apoptosis, and prevent migration in cancer cells.[14] In colorectal cancer cell lines, its mechanism is associated with the inhibition of the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and growth.[14] It has also been shown to specifically induce apoptosis in acute myeloid leukemia cells.[20] Its anti-angiogenic effects also contribute significantly to its overall antitumor activity, as it can starve tumors of the blood supply necessary for their growth and metastasis.





Click to download full resolution via product page

Diagram 3: Key signaling pathways modulated by **chebulinic acid**.

#### **Conclusion and Future Directions**

From its initial notation as "eutannin" in 1911 to its full characterization as a potent, multi-target bioactive molecule, **chebulinic acid** represents a compelling natural product for therapeutic development.[1] Its well-defined chemical structure and the development of robust isolation protocols have paved the way for detailed pharmacological investigation. The compound's ability to potently inhibit key pathological processes such as angiogenesis and inflammation through the modulation of critical signaling pathways like VEGFR-2, NF-kB, and PI3K/AKT highlights its potential in oncology, immunology, and vascular diseases.[14][17][19] With favorable preclinical pharmacokinetics, including significant oral bioavailability, **chebulinic acid** stands as a promising candidate for further development.[3][8] Future research should focus on advancing this molecule into more complex in vivo disease models, exploring synergistic combinations with existing therapies, and initiating formal preclinical safety and toxicology studies to pave the way for potential clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Anti-angiogenic effect of chebulagic acid involves inhibition of the VEGFR2- and GSK-3βdependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. jocpr.com [jocpr.com]
- 7. Isolation of chebulic acid from Terminalia chebula Retz. and its antioxidant effect in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics and CYP Modulation Activity of Chebulinic Acid: A Potent Molecule Against Metabolic Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Chebulinic Acid | C41H32O27 | CID 99937814 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetics of active compounds of a Terminalia chebula Retz. Ethanolic extract after oral administration rats using UPLC-MS/MS [frontiersin.org]
- 12. pjps.pk [pjps.pk]
- 13. researchgate.net [researchgate.net]
- 14. Chebulinic acid derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chebulagic acid Chebulinic acid and Gallic acid, the active principles of Triphala, inhibit TNFα induced pro-angiogenic and pro-inflammatory activities in retinal capillary endothelial cells by inhibiting p38, ERK and NFkB phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Triphala and its active constituent chebulinic acid are natural inhibitors of vascular endothelial growth factor-a mediated angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Chebulinic Acid: A Technical Guide on its Discovery, Chemistry, and Pharmacological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069456#discovery-and-historical-perspective-of-chebulinic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com